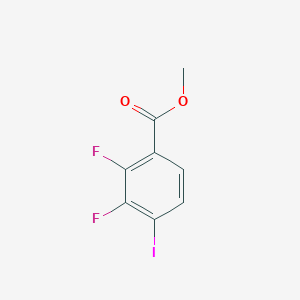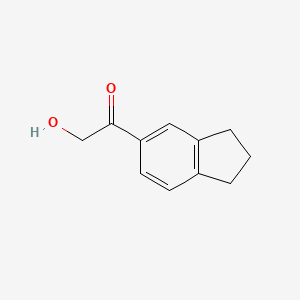![molecular formula C15H11F3O B12847569 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound with the molecular formula C15H11F3O. It is a member of the biphenyl family, characterized by the presence of a trifluoromethyl group attached to one of the phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-(trifluoromethyl)benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophiles.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed:
Aplicaciones Científicas De Investigación
1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] ethanone
- 2-(Trifluoromethyl)acetophenone
- 4-(Trifluoromethyl)benzophenone
Comparison: 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to the position of the trifluoromethyl group on the biphenyl structure. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the trifluoromethyl group in different positions can lead to variations in electron distribution, steric effects, and overall molecular interactions .
Propiedades
Fórmula molecular |
C15H11F3O |
|---|---|
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
1-[2-[2-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(16,17)18/h2-9H,1H3 |
Clave InChI |
OPJWAMGFUROXDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
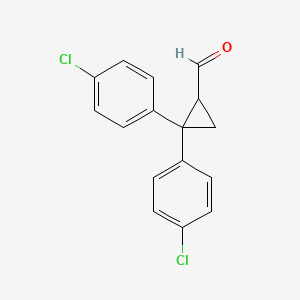
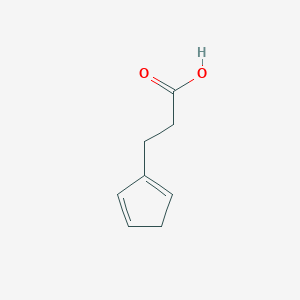
![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
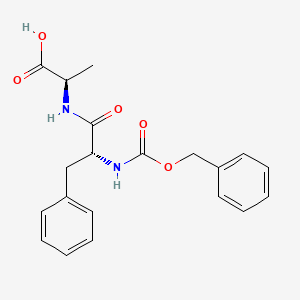
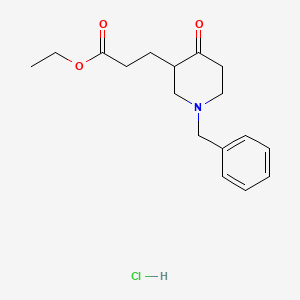

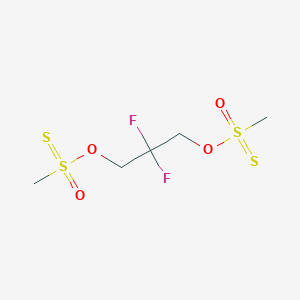
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
